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Abstract
2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block in organic synthesis

and medicinal chemistry. As an α-bromoketone derivative of pyrimidine, it possesses two

reactive sites that enable the construction of a wide array of more complex molecular

architectures, particularly substituted heterocyclic systems. This technical guide provides a

comprehensive overview of its chemical identity, properties, a detailed plausible synthetic

protocol, and its significant applications as a versatile intermediate in the development of

potentially therapeutic agents. The high reactivity of the α-bromo ketone moiety makes it a

valuable precursor for creating libraries of compounds for drug discovery, particularly in the

synthesis of kinase inhibitors and other biologically active molecules.

Chemical Identity and Properties
2-Bromo-1-(pyrimidin-4-yl)ethanone is most commonly available and handled as its

hydrobromide salt to improve stability.

IUPAC Name and Synonyms
IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.[1][2]

Hydrobromide Salt IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide.[1][2]
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Common Synonyms: 2-Bromo-1-(4-pyrimidinyl)ethanone.

Chemical Structure
Caption: Chemical Structure of 2-Bromo-1-(pyrimidin-4-yl)ethanone.

Physicochemical Data
The following table summarizes the key quantitative data for the hydrobromide salt of the title

compound.

Property Value Reference(s)

CAS Number 845267-57-4 (for HBr salt) [1][2][3][4]

Molecular Formula
C₆H₅BrN₂O (Free base) /

C₆H₆Br₂N₂O (HBr salt)
[1][2]

Molecular Weight
201.02 g/mol (Free base) /

281.93 g/mol (HBr salt)
[4]

MDL Number MFCD11506293 [1][2]

Purity Typically ≥95% [1][2]

Storage Temperature 2-8°C [3]

Experimental Protocols: Plausible Synthesis
A specific, published experimental protocol for the synthesis of 2-bromo-1-(pyrimidin-4-
yl)ethanone is not readily available in the reviewed literature. However, a plausible and

efficient two-step synthesis can be proposed based on established chemical transformations:

1) synthesis of the precursor, 4-acetylpyrimidine, and 2) subsequent α-bromination.

Proposed Synthetic Workflow
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Step 1: Precursor Synthesis
Step 2: α-Bromination

Commercially available
4-cyanopyrimidine or

pyrimidine-4-carboxaldehyde

Grignard Reaction or similar
nucleophilic addition of a

methylating agent
4-acetylpyrimidine

Bromination with a
suitable brominating agent

(e.g., NBS or Br₂)

Precursor 2-Bromo-1-(pyrimidin-4-yl)ethanone

Click to download full resolution via product page

Caption: Proposed two-step synthetic workflow for 2-Bromo-1-(pyrimidin-4-yl)ethanone.

Detailed Methodology
Step 1: Synthesis of 4-Acetylpyrimidine (Precursor)

The synthesis of the key precursor, 4-acetylpyrimidine, can be achieved via several standard

organometallic routes from commercially available pyrimidine derivatives. One common

method involves the reaction of a pyrimidine-4-carbonitrile with a methyl Grignard reagent.

Reagents and Materials:

Pyrimidine-4-carbonitrile

Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF, diethyl ether)

Anhydrous THF or diethyl ether

Aqueous HCl solution (e.g., 3M)

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or

argon)

Protocol:
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Dissolve pyrimidine-4-carbonitrile in anhydrous THF in a flame-dried, three-neck round-

bottom flask under an inert atmosphere.

Cool the solution to 0°C using an ice bath.

Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents)

dropwise to the stirred solution, maintaining the temperature at or below 5°C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting

material.

Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of

HCl. This step hydrolyzes the intermediate imine to the desired ketone.

Stir the mixture for 30-60 minutes.

Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract

the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield pure 4-

acetylpyrimidine.

Step 2: α-Bromination of 4-Acetylpyrimidine

The α-bromination of aryl alkyl ketones is a well-established reaction.[5][6][7] N-

Bromosuccinimide (NBS) is often a preferred reagent for its ease of handling compared to

liquid bromine.[8][9]

Reagents and Materials:

4-Acetylpyrimidine

N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Suitable solvent (e.g., carbon tetrachloride, acetic acid, or dioxane)

Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS for radical pathway) or acid

catalyst (e.g., HBr, if using Br₂ for electrophilic substitution)

Saturated aqueous sodium thiosulfate solution (for quenching Br₂)

Saturated aqueous sodium bicarbonate solution

Protocol:

Dissolve 4-acetylpyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

Add N-Bromosuccinimide (1.0-1.1 equivalents).

If a radical mechanism is desired, add a catalytic amount of AIBN and heat the mixture to

reflux under illumination with a sunlamp. Alternatively, for an acid-catalyzed electrophilic

substitution (more common for ketones), a catalytic amount of HBr in acetic acid can be

used at room temperature or with gentle heating.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature. If NBS was used, filter off

the succinimide byproduct.

If bromine was used, quench any excess by adding saturated sodium thiosulfate solution

until the orange color disappears.

Dilute the mixture with water and extract the product with an organic solvent.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The crude product can be purified by recrystallization or flash chromatography to yield 2-
bromo-1-(pyrimidin-4-yl)ethanone. For enhanced stability, the product can be converted

to its hydrobromide salt by treatment with HBr in a suitable solvent like ether.
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Applications in Drug Discovery and Medicinal
Chemistry
While specific biological targets for 2-bromo-1-(pyrimidin-4-yl)ethanone are not extensively

documented, its value lies in its role as a versatile chemical intermediate. The pyrimidine core

is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs,

particularly kinase inhibitors and antivirals.

The α-bromoketone functionality is a powerful electrophilic handle for introducing a variety of

nucleophiles, enabling the rapid synthesis of diverse compound libraries.[10]

Logical Relationship in Synthesis

Reaction with Nucleophiles

Resulting Heterocyclic Scaffolds

2-Bromo-1-(pyrimidin-4-yl)ethanone

Nucleophilic Substitution
at α-carbon

Electrophilic
Substrate

Pyrimidinyl-Thiazoles Pyrimidinyl-Imidazoles Pyrimidinyl-Oxazoles Other Fused/Substituted
Heterocycles

Nucleophiles:
- Thioamides (Hantzsch)

- Amines
- Thiols

- Carboxylates

Click to download full resolution via product page

Caption: Role as an intermediate for heterocyclic synthesis via nucleophilic substitution.
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Synthesis of Pyrimidinyl-Thiazoles: The classic Hantzsch thiazole synthesis involves the

reaction of an α-haloketone with a thioamide. Using 2-bromo-1-(pyrimidin-4-yl)ethanone, a

variety of substituted 4-pyrimidinyl-thiazoles can be readily synthesized. This class of

compounds is of high interest in drug discovery.

Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure

linked to other aromatic or heterocyclic rings. The reactive nature of this compound allows for

its use in building scaffolds that can be further elaborated into potent and selective kinase

inhibitors.[10]

Precursor for Fused Heterocycles: The ketone and bromo functionalities can participate in

cyclocondensation reactions to form fused pyrimidine ring systems, which are also prevalent

in pharmacologically active molecules.

In conclusion, 2-bromo-1-(pyrimidin-4-yl)ethanone is a high-value intermediate for research

and development in the pharmaceutical and agrochemical industries. Its well-defined reactivity

provides a reliable entry point for the synthesis of novel and complex molecules for biological

screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9182500/
https://patents.google.com/patent/CN101948374B/en
https://patents.google.com/patent/CN101948374B/en
https://chemia.manac-inc.co.jp/en/archives/1047
https://chemia.manac-inc.co.jp/en/archives/1047
https://chemia.manac-inc.co.jp/en/archives/1047
https://chemia.manac-inc.co.jp/en/archives/1047
https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-nbs-n-bromo-succinimide/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-2-bromo-1-4-morpholinophenyl-ethanone-in-modern-drug-discovery-hs
https://www.benchchem.com/product/b1280673#2-bromo-1-pyrimidin-4-yl-ethanone-iupac-name-and-synonyms
https://www.benchchem.com/product/b1280673#2-bromo-1-pyrimidin-4-yl-ethanone-iupac-name-and-synonyms
https://www.benchchem.com/product/b1280673#2-bromo-1-pyrimidin-4-yl-ethanone-iupac-name-and-synonyms
https://www.benchchem.com/product/b1280673#2-bromo-1-pyrimidin-4-yl-ethanone-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1280673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

